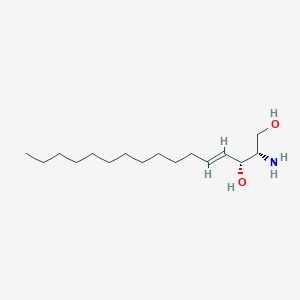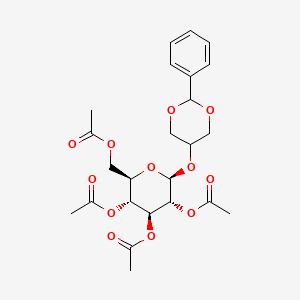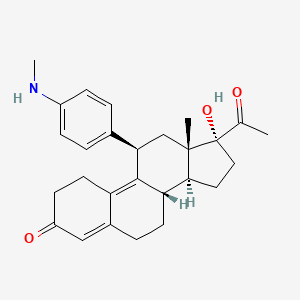
Hexadecasphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sphingosine (d16:1) is an atypical sphingolipid, a class of lipids that play crucial roles in cellular processes. It is formed by a series of enzymatic steps beginning with the condensation of myristoyl-CoA and serine via serine palmitoyltransferase long-chain base subunit 3 (SPTLC3), an enzyme that prefers myristoyl-CoA over palmitoyl-CoA . Sphingosine (d16:1) is present in its free form at low levels in human plasma and as the sphingoid base in various plasma sphingolipid species, including sphingosine-1-phosphate, ceramides, and sphingomyelins .
Mechanism of Action
- Primary Targets : C16-Sphingosine primarily interacts with sphingosine 1-phosphate receptors (S1PRs), which are G protein-coupled receptors (GPCRs). Among these, S1PR1 (also known as S1P1) is highly expressed on endothelial cells (ECs) and lymphocytes. S1PR2 and S1PR3 also play important roles in different contexts .
- Role of S1PR1 : On ECs, S1PR1 enhances vascular barrier function by promoting the assembly of adherens junctions and limiting inflammatory responses. It also mediates lymphocyte trafficking by facilitating their migration from lymph nodes to high S1P concentrations in lymph and blood .
- Role of S1PR2 : Induced in ECs during pathological conditions, S1PR2 opposes S1PR1 actions by enhancing vascular permeability and inducing inflammation .
- Role of S1PR3 : Expressed in pericytes and fibroblasts, S1PR3 mediates S1P-induced vasodilation and seems crucial for inflammatory and fibrotic responses .
- S1PR Signaling : Upon binding to S1PRs, C16-Sphingosine triggers downstream signaling pathways. For example, S1PR1 activation enhances vascular barrier function by translocating VE-cadherin and forming adherens junctions .
- Anti-Inflammatory Effects : EC S1PR1 signaling curbs pro-inflammatory adhesion molecules and cytokines, contributing to anti-inflammatory effects .
- S1PR2 Actions : S1PR2 opposes S1PR1, promoting inflammation and vascular permeability .
- Sphingolipid Metabolism : C16-Sphingosine is a major base of sphingolipids. It participates in sphingolipid metabolism, affecting cell fate, differentiation, and response to insulin .
- Molecular and Cellular Effects : C16-Sphingosine’s actions impact vascular integrity, immune responses, and lymphocyte trafficking. It influences cell growth, drug resistance, and tumor metastasis .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Hexadecasphingosine is a secondary metabolite . Secondary metabolites are metabolically or physiologically non-essential metabolites that may serve a role as defense or signaling molecules . In some cases, they are simply molecules that arise from the incomplete metabolism of other secondary metabolites .
Cellular Effects
It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism . The impact of diet was more prominent due to loss of VDR as indicated by the differences in metabolites generated from energy expenditure, tri-carboxylic acid cycle, tocopherol, polyamine metabolism, and bile acids .
Molecular Mechanism
It is known that this compound is a secondary metabolite . Secondary metabolites are metabolically or physiologically non-essential metabolites that may serve a role as defense or signaling molecules .
Temporal Effects in Laboratory Settings
It is known that the impact of diet was more prominent due to loss of VDR as indicated by the differences in metabolites generated from energy expenditure, tri-carboxylic acid cycle, tocopherol, polyamine metabolism, and bile acids .
Dosage Effects in Animal Models
It is known that the impact of diet was more prominent due to loss of VDR as indicated by the differences in metabolites generated from energy expenditure, tri-carboxylic acid cycle, tocopherol, polyamine metabolism, and bile acids .
Metabolic Pathways
It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism .
Transport and Distribution
It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism .
Subcellular Localization
It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sphingosine (d16:1) is synthesized through a series of enzymatic reactions. The process begins with the condensation of myristoyl-CoA and serine, catalyzed by serine palmitoyltransferase long-chain base subunit 3 (SPTLC3). This reaction produces 3-ketosphinganine, which is then reduced to dihydrosphingosine. Finally, dihydrosphingosine is desaturated to form sphingosine (d16:1) .
Industrial Production Methods: Industrial production of sphingosine (d16:1) typically involves the extraction and purification of the compound from natural sources, such as animal tissues. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the final product .
Types of Reactions:
Phosphorylation: Sphingosine (d16:1) can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate.
Hydrolysis: Sphingosine (d16:1) can be hydrolyzed to produce fatty acids and other metabolites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Phosphorylation: Sphingosine kinases are the primary enzymes involved in the phosphorylation process.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of sphingosine (d16:1).
Major Products:
Sphingosine-1-phosphate: Formed through phosphorylation.
Fatty acids and metabolites: Produced through hydrolysis.
Scientific Research Applications
Sphingosine (d16:1) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sphingosine (d181): A more common sphingoid base with similar biological functions but different chain length and saturation.
Ceramides: Sphingosine (d16:1) can be converted to ceramides, which are involved in cell signaling and apoptosis.
Sphingomyelins: Sphingosine (d16:1) is a precursor to sphingomyelins, which are essential components of cell membranes.
Uniqueness: Sphingosine (d16:1) is unique due to its specific chain length and the presence of a double bond, which distinguishes it from other sphingoid bases like sphingosine (d18:1). This unique structure influences its biological activity and interactions with enzymes and receptors .
Properties
IUPAC Name |
(E,2S,3R)-2-aminohexadec-4-ene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h12-13,15-16,18-19H,2-11,14,17H2,1H3/b13-12+/t15-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUSGZZCQZACPT-YYZTVXDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CC(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)




